Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate
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Overview
Description
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a complex organic compound with the molecular formula C24H20N2O8 and a molecular weight of 464.42 g/mol . This compound is part of the indoline family and is characterized by its two isoindolinone groups attached to a hexanedioate backbone. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate typically involves the reaction of phthalic anhydride with an appropriate diamine, followed by esterification. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-bis(1,3-dioxoisoindolin-2-yl)hexanedioate: Similar in structure but with slight variations in the functional groups.
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)pentanedioate: Differing by one carbon in the backbone.
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)butanedioate: Differing by two carbons in the backbone.
Uniqueness
What sets Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
1109-18-8 |
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Molecular Formula |
C24H20N2O8 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate |
InChI |
InChI=1S/C24H20N2O8/c1-33-23(31)17(25-19(27)13-7-3-4-8-14(13)20(25)28)11-12-18(24(32)34-2)26-21(29)15-9-5-6-10-16(15)22(26)30/h3-10,17-18H,11-12H2,1-2H3 |
InChI Key |
WCLYVNPYCVTHFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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